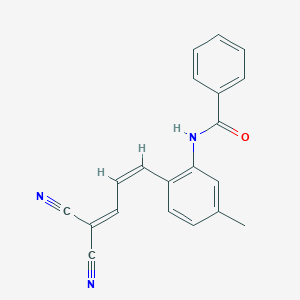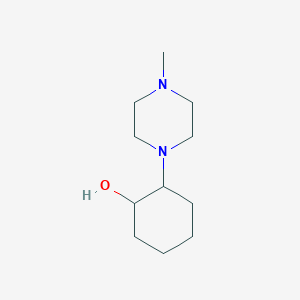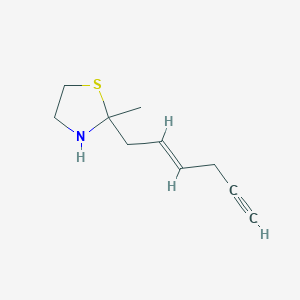
trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
Wissenschaftliche Forschungsanwendungen
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies. Some of the most promising research applications of this compound include:
1. Cancer research: this compound has been shown to possess potent anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
2. Neurodegenerative disease research: this compound has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Diabetes research: this compound has been shown to possess anti-diabetic properties by regulating glucose metabolism and insulin sensitivity.
Wirkmechanismus
The exact mechanism of action of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is not fully understood. However, it is known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. It has been suggested that this compound may exert its effects through the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Anti-cancer properties: this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: this compound has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases.
3. Anti-diabetic properties: this compound has been shown to regulate glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent activity: this compound has been shown to possess potent activity in a variety of research studies.
2. Versatile: this compound has been studied for its potential applications in a variety of research areas.
3. Low toxicity: this compound has been shown to have low toxicity in animal studies.
Some of the limitations of this compound for lab experiments include:
1. High cost: The synthesis of this compound can be expensive, making it less accessible for some research labs.
2. Limited availability: this compound may not be readily available from commercial sources, making it difficult to obtain for research studies.
3. Lack of long-term safety data: There is limited information available on the long-term safety of this compound, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the study of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine. Some of the most promising directions for future research include:
1. Further exploration of the mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Combination therapies: this compound may be useful in combination with other compounds for the treatment of various diseases.
4. Development of analogs: Analog compounds of this compound may be developed to improve its efficacy and reduce its limitations.
Conclusion:
This compound is a promising compound for scientific research due to its potent activity and versatile applications. While there are limitations to its use in research studies, the potential benefits of this compound make it a promising candidate for future research. Further exploration of its mechanism of action and clinical trials are needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is typically achieved through the reaction of thioamide with an alkyne in the presence of a base. The resulting product is then subjected to hydrogenation to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Eigenschaften
CAS-Nummer |
102612-92-0 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
2-[(E)-hex-2-en-5-ynyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H15NS/c1-3-4-5-6-7-10(2)11-8-9-12-10/h1,5-6,11H,4,7-9H2,2H3/b6-5+ |
InChI-Schlüssel |
UZYWGHXCGUVXLH-AATRIKPKSA-N |
Isomerische SMILES |
CC1(NCCS1)C/C=C/CC#C |
SMILES |
CC1(NCCS1)CC=CCC#C |
Kanonische SMILES |
CC1(NCCS1)CC=CCC#C |
Synonyme |
2-[(E)-hex-2-en-5-ynyl]-2-methyl-thiazolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



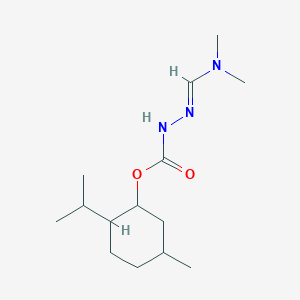
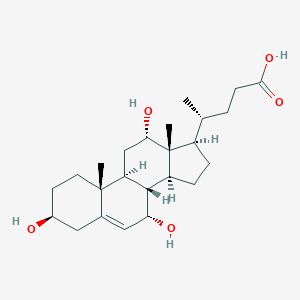
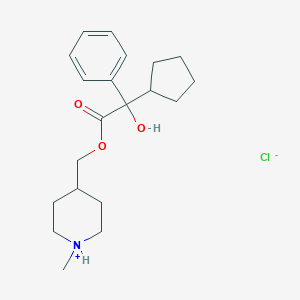
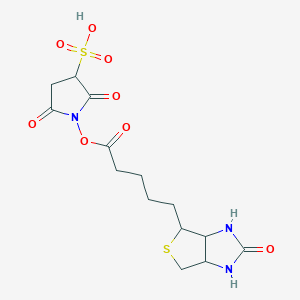

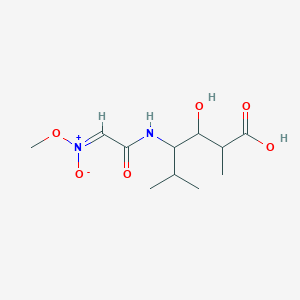
![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)

